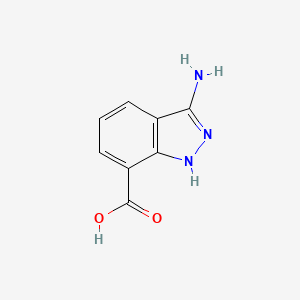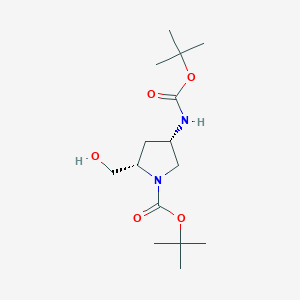
(2S,4S)-tert-Butyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-tert-Butyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with tert-butyl and hydroxymethyl groups, making it an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-tert-Butyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of tert-Butyl and Hydroxymethyl Groups: The tert-butyl and hydroxymethyl groups are introduced through selective alkylation reactions. tert-Butyl groups are often introduced using tert-butyl bromide in the presence of a strong base, while hydroxymethyl groups can be introduced using formaldehyde and a reducing agent.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protecting groups to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-tert-Butyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to modify the pyrrolidine ring or other functional groups.
Substitution: The tert-butyl and Boc protecting groups can be selectively removed or substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection, and basic conditions (e.g., sodium hydroxide) for tert-butyl group removal.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of deprotected amines or substituted derivatives.
Aplicaciones Científicas De Investigación
(2S,4S)-tert-Butyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of (2S,4S)-tert-Butyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting biochemical pathways by binding to active sites or allosteric sites on target proteins. This interaction can lead to changes in enzyme activity, protein conformation, and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4R)-tert-Butyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: A diastereomer with different stereochemistry at the 4-position.
(2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate: A similar compound without the Boc protecting group.
Uniqueness
(2S,4S)-tert-Butyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and Boc protecting groups. These features make it a valuable intermediate in asymmetric synthesis and a versatile building block for various chemical transformations.
Propiedades
Fórmula molecular |
C15H28N2O5 |
|---|---|
Peso molecular |
316.39 g/mol |
Nombre IUPAC |
tert-butyl (2S,4S)-2-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-10-7-11(9-18)17(8-10)13(20)22-15(4,5)6/h10-11,18H,7-9H2,1-6H3,(H,16,19)/t10-,11-/m0/s1 |
Clave InChI |
VQXLZIQNBGOXOH-QWRGUYRKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CO |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OC(C)(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


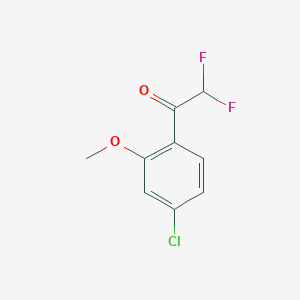

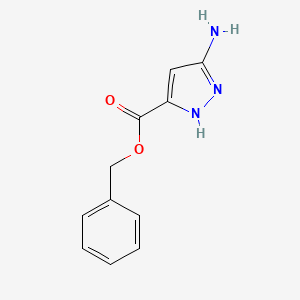
![Tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13557739.png)

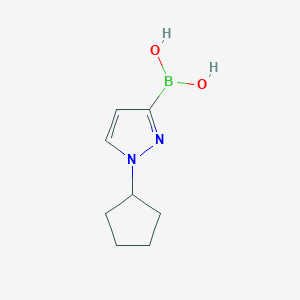

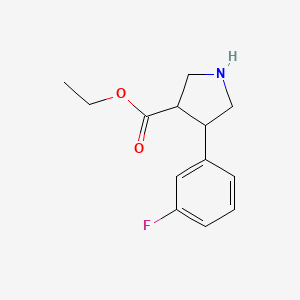


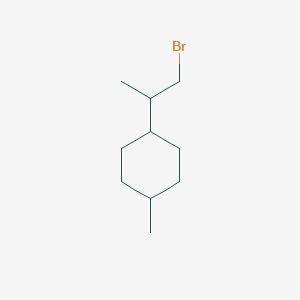
![2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13557769.png)
![O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine](/img/structure/B13557770.png)
